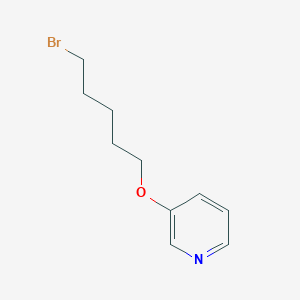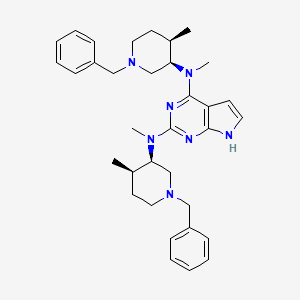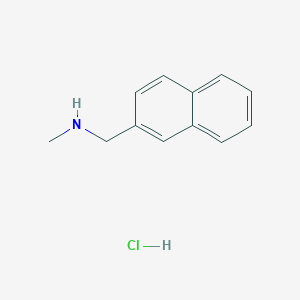
Methyl-2-naphthalenemethylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-2-naphthalenemethylamine Hydrochloride, also known as N-Methyl-2-naphthalenemethanamine Hydrochloride, is an organic compound with the molecular formula C12H14ClN and a molecular weight of 207.7 g/mol . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-naphthalenemethylamine Hydrochloride typically involves the methylation of 2-naphthalenemethanamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl-2-naphthalenemethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenemethylamine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the methyl group or the naphthalene ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various naphthalenemethylamine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
Methyl-2-naphthalenemethylamine Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms involving amine derivatives.
Medicine: It serves as a precursor in the synthesis of antifungal agents like terbinafine.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl-2-naphthalenemethylamine Hydrochloride involves its interaction with biological molecules and pathways. The compound acts as a precursor in the synthesis of active pharmaceutical ingredients, influencing various molecular targets and pathways. For example, in the synthesis of terbinafine, it plays a crucial role in inhibiting fungal growth by targeting specific enzymes involved in the biosynthesis of ergosterol .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-naphthalenemethylamine Hydrochloride: This compound has a similar structure but differs in the position of the methyl group on the naphthalene ring.
N-Methyl-2-naphthalenemethanamine: The free base form of Methyl-2-naphthalenemethylamine Hydrochloride.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of pharmaceuticals like terbinafine highlights its importance in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H14ClN |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
N-methyl-1-naphthalen-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H13N.ClH/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9H2,1H3;1H |
Clave InChI |
DAVXNFWSIRULGZ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC2=CC=CC=C2C=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


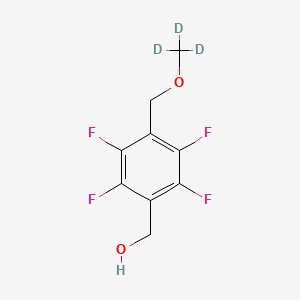
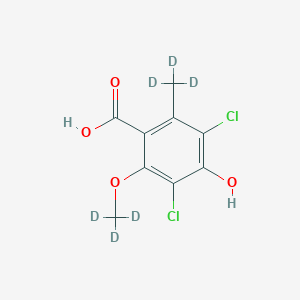
![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)
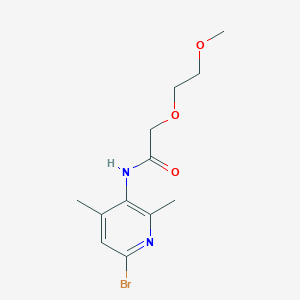
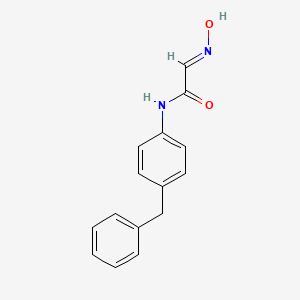
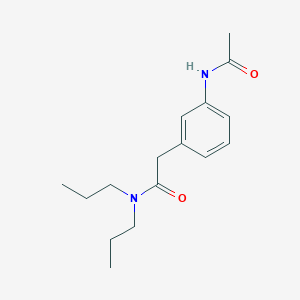
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
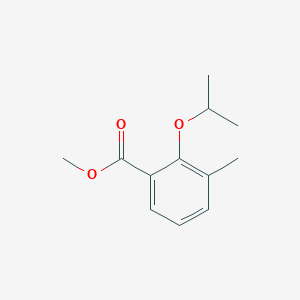
![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
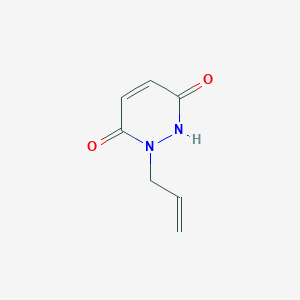
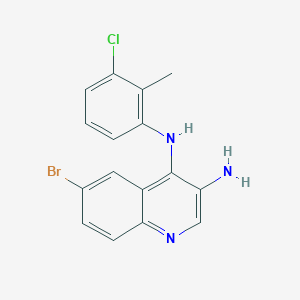
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
